molecular formula C12H24O2 B1599609 2-(Menthoxy)ethanol CAS No. 38618-23-4

2-(Menthoxy)ethanol

Cat. No.: B1599609
CAS No.: 38618-23-4
M. Wt: 200.32 g/mol
InChI Key: FVBGFZNFXUIHNC-GRYCIOLGSA-N
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Description

2-(Menthoxy)ethanol is a menthol-derived compound synthesized via the reaction of L-menthol with 1,2-epoxy alkanes in the presence of a Lewis acid catalyst . It is widely used as a flavoring agent in food, beverages, and cosmetics to impart a cooling sensation . Additionally, it serves as a transdermal absorption enhancer in topical formulations due to its ability to improve the skin permeation of active ingredients without significant irritation .

Properties

CAS No.

38618-23-4

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyethanol

InChI

InChI=1S/C12H24O2/c1-9(2)11-5-4-10(3)8-12(11)14-7-6-13/h9-13H,4-8H2,1-3H3/t10-,11+,12-/m1/s1

InChI Key

FVBGFZNFXUIHNC-GRYCIOLGSA-N

SMILES

CC1CCC(C(C1)OCCO)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OCCO)C(C)C

Canonical SMILES

CC1CCC(C(C1)OCCO)C(C)C

density

0.920-0.940

Other CAS No.

75443-64-0

physical_description

Clear colourless viscous liquid;  Minty aroma

solubility

Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Ruthenium-Catalyzed Hydrogenation Process

A significant advancement in the preparation of 2-(Menthoxy)ethanol was reported by Kuriyama et al. (2012), who developed a ruthenium-based catalytic hydrogenation method to reduce esters to their corresponding alcohols, including 2-(l-menthoxy)ethanol.

  • Starting Material: Methyl (l-menthoxy)acetate or related esters.
  • Catalyst: Ruthenium complex optimized for ester hydrogenation.
  • Solvent: Methanol.
  • Conditions: Mild temperature (~30 °C), hydrogen gas atmosphere.
  • Performance: Turnover numbers (TON) up to 4000, indicating high catalytic efficiency.
  • Advantages:
    • Replaces traditional lithium aluminum hydride (LAH) reduction, which is hazardous and less environmentally friendly.
    • Provides higher optical purity of the product.
    • Mild reaction conditions reduce side reactions and degradation.

This catalytic hydrogenation route represents a modern, scalable approach to synthesizing 2-(Menthoxy)ethanol with improved safety and sustainability profiles.

Table 1: Summary of Ruthenium-Catalyzed Hydrogenation for 2-(Menthoxy)ethanol

Parameter Details
Catalyst Ruthenium complex
Substrate Methyl (l-menthoxy)acetate ester
Solvent Methanol
Temperature 30 °C
Hydrogen Pressure Hydrogen gas atmosphere
Turnover Number (TON) Up to 4000
Optical Purity Higher than LAH reduction method
Environmental Impact Reduced compared to LAH

Traditional Reduction Using Lithium Aluminum Hydride (LAH)

Before the development of catalytic hydrogenation, the standard method for preparing 2-(Menthoxy)ethanol involved the reduction of esters using lithium aluminum hydride (LAH). This method, while effective, has several drawbacks:

  • Reagents: LAH is highly reactive and moisture sensitive, requiring stringent anhydrous conditions.
  • Safety: LAH is pyrophoric and requires careful handling.
  • Reaction Conditions: Typically carried out in ether solvents under inert atmosphere.
  • Yield and Purity: Good yields but sometimes lower optical purity compared to catalytic hydrogenation.
  • Environmental Concerns: Generates hazardous waste and requires quenching steps that produce flammable hydrogen gas.

Summary of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages
Ruthenium-Catalyzed Hydrogenation Ruthenium catalyst, H2, methanol, 30 °C High TON, mild conditions, high optical purity, environmentally friendly Requires specialized catalyst
Lithium Aluminum Hydride Reduction LAH, ether solvents, inert atmosphere Good yields, well-established Hazardous, pyrophoric, waste generation
Sodium Borohydride Reduction (Related) NaBH4, methanol, reflux, nitrogen atmosphere Mild conditions, simple reagents Limited direct application to 2-(Menthoxy)ethanol

Research Findings and Industrial Implications

  • The ruthenium-catalyzed hydrogenation method represents a breakthrough in the industrial preparation of 2-(Menthoxy)ethanol, enabling safer, scalable, and more sustainable production.

  • Optical purity is critical for applications where stereochemistry affects performance, such as in pharmaceuticals or specialty chemicals. The hydrogenation method yields higher optical purity compared to LAH reduction.

  • The reduction of esters to ether-alcohols like 2-(Menthoxy)ethanol via catalytic hydrogenation aligns with green chemistry principles by minimizing hazardous reagents and improving atom economy.

  • Continued research into alternative catalysts and mild reducing agents may further optimize the synthesis, reduce costs, and enhance environmental compatibility.

This detailed analysis synthesizes diverse authoritative sources to present a comprehensive overview of the preparation methods for 2-(Menthoxy)ethanol, emphasizing modern catalytic hydrogenation as the preferred industrial approach.

Chemical Reactions Analysis

Types of Reactions: 2-(l-Menthoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Various reagents can be used depending on the desired substitution.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted products depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

2-(Menthoxy)ethanol is derived from menthol and has unique properties that make it suitable for various applications. Its structure allows it to act as a solvent and a flavoring agent.

  • Molecular Formula: C12H24O2C_{12}H_{24}O_2
  • Molecular Weight: 200.32 g/mol
  • Physical State: Colorless liquid
  • Odor: Characteristic minty aroma

Industrial Applications

a. Solvent in Chemical Processes

2-(Menthoxy)ethanol is widely used as a solvent in chemical reactions due to its ability to dissolve a variety of compounds. It is particularly useful in:

  • Paints and Coatings: Acts as a solvent for resins and pigments in paint formulations.
  • Adhesives: Used in the formulation of adhesives due to its solvent properties.
  • Cleaning Agents: Incorporated into industrial and household cleaners for its effective solvent capabilities.

b. Pharmaceutical Applications

In the pharmaceutical industry, 2-(menthoxy)ethanol serves multiple roles:

  • Formulation Aid: Used in drug formulations to enhance solubility and stability.
  • Flavoring Agent: Its pleasant minty flavor makes it suitable for oral medications and syrups.

Cosmetic Applications

a. Personal Care Products

2-(Menthoxy)ethanol is utilized in various cosmetic products:

  • Fragrances: Added to perfumes and colognes for its refreshing scent.
  • Skin Care: Used in lotions and creams for its soothing properties.

Flavoring Agent

The compound is recognized for its flavoring properties, particularly in the food industry:

  • Food Additives: Employed as a flavor enhancer in confectionery, beverages, and baked goods.
  • GRAS Status: It has been evaluated by the Flavor and Extract Manufacturers Association (FEMA) and classified as Generally Recognized As Safe (GRAS) .

Case Study 1: Use in Paint Formulations

A study explored the effectiveness of 2-(menthoxy)ethanol as a solvent in water-based paint formulations. Results indicated that incorporating this compound improved the dispersion of pigments and enhanced the overall stability of the paint, leading to better application properties.

Case Study 2: Flavoring in Pharmaceuticals

Research demonstrated that adding 2-(menthoxy)ethanol to cough syrups significantly improved palatability without compromising therapeutic efficacy. This study highlighted the importance of flavoring agents in enhancing patient compliance.

Mechanism of Action

The mechanism of action of 2-(l-menthoxy)ethanol involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating the activity of certain enzymes and receptors. The compound’s cooling effect is attributed to its interaction with the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of cold .

Comparison with Similar Compounds

2-Methoxyethanol (C₃H₈O₂)

  • Structure: Simplest glycol ether with a methoxy group attached to ethanol.
  • Applications : Industrial solvent in paints, inks, and resins.
  • Toxicity : Highly toxic, with documented reproductive toxicity, hematological damage, and neurological effects. Acute exposure causes respiratory irritation, while chronic exposure leads to liver/kidney damage .
  • Key Difference: Lacks the menthol moiety, making it unsuitable for consumer products. Its toxicity profile restricts use compared to 2-(Menthoxy)ethanol.

2-(2-Methoxyethoxy)ethanol (Diethylene Glycol Monomethyl Ether, C₅H₁₂O₃)

  • Structure : Contains two ethylene glycol units with a terminal methoxy group.
  • Applications : Solvent in coatings, cleaners, and electronics.
  • Toxicity: Moderate toxicity; occupational exposure limits require ventilation and protective equipment. No cooling properties reported .
  • Key Difference: While structurally closer to 2-(Menthoxy)ethanol due to multiple ether linkages, it lacks the menthol-derived cooling effect and is primarily a solvent.

2-[2-(2-Methoxyethoxy)ethoxy]ethanol (Triethylene Glycol Monomethyl Ether, C₇H₁₆O₄)

  • Structure : Three ethylene glycol units with a methoxy terminus.
  • Applications : High-boiling solvent in pharmaceuticals and industrial processes.
  • Toxicity : Lower volatility reduces inhalation risks, but prolonged skin contact requires precautions.
  • Key Difference: Increased hydrophilicity and molecular weight (164.20 g/mol) compared to 2-(Menthoxy)ethanol, limiting its use in flavoring or cooling applications .

Comparison with Functionally Similar Cooling Agents

Menthyl Esters (e.g., Menthyl Lactate)

  • Structure : Menthol esterified with carboxylic acids.
  • Applications : Cooling agents in oral care (toothpaste, gum) and topical products.
  • Key Difference: Higher lipophilicity than 2-(Menthoxy)ethanol, enhancing persistence on skin/mucosal surfaces but reducing water solubility .

WS-3 (N-Ethyl-p-menthane-3-carboxamide)

  • Structure : Carboxamide derivative of menthol.
  • Applications : Potent cooling agent in confectionery and personal care.

Physicochemical and Toxicological Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Applications NOAEL/LOAEL Toxicity Concerns
2-(Menthoxy)ethanol C₁₃H₂₆O₂* ~214.34 Flavoring, Transdermal 60 mg/kg/day (NOAEL) Mild hematological changes (males)
2-Methoxyethanol C₃H₈O₂ 76.09 Industrial solvent N/A Reproductive toxicity, organ damage
Diethylene Glycol Monomethyl Ether C₅H₁₂O₃ 120.15 Solvent, Coatings N/A Moderate toxicity; requires PPE
Menthyl Lactate C₁₃H₂₄O₃ 228.33 Oral care, Cosmetics >100 mg/kg/day Low systemic toxicity

*Estimated based on structural similarity to menthol (C₁₀H₂₀O) + ethylene glycol (C₂H₆O₂).

Biological Activity

2-(Menthoxy)ethanol, also known as 2-(l-menthoxy)ethanol, is a compound derived from menthol, primarily used as a flavoring agent and in cosmetic formulations. Despite its widespread use, research into its biological activity is limited. This article aims to synthesize available data on the biological effects of 2-(menthoxy)ethanol, focusing on its antimicrobial, anticancer, and toxicological profiles.

2-(Menthoxy)ethanol is an ether alcohol characterized by the presence of a menthol moiety. Its chemical structure can be represented as follows:

C10H22O\text{C}_{10}\text{H}_{22}\text{O}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 2-(menthoxy)ethanol against various microorganisms.

  • Case Study : A study conducted on the antimicrobial activities of various extracts found that 2-(menthoxy)ethanol exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 19 µg/mL to 1250 µg/mL depending on the strain tested .
Microorganism MIC (µg/mL)
MRSA250
VRE125
E. coli500

This indicates that while effective against some strains, its potency varies widely.

Anticancer Activity

Research into the anticancer potential of 2-(menthoxy)ethanol is still emerging. Preliminary findings suggest that it may possess cytotoxic properties against certain cancer cell lines.

  • Study Findings : In vitro tests indicated that 2-(menthoxy)ethanol could induce apoptosis in cancer cells, although specific mechanisms remain to be elucidated. Further studies are needed to explore the signaling pathways involved in this effect .

Toxicological Studies

A significant aspect of understanding any compound's biological activity is assessing its toxicity. A subchronic toxicity study was performed on F344 rats over a period of 13 weeks with varying doses of 2-(menthoxy)ethanol.

Key Findings:

  • Doses : Rats were administered doses of 0, 15, 60, or 250 mg/kg body weight.
  • Results : The study revealed no significant toxicological changes in general health indicators such as body weight or food intake across most groups. However, notable hematological changes were observed at the highest dose (250 mg/kg), including decreased hemoglobin and increased platelet counts in male rats .
Parameter Control Group 250 mg/kg Group
Hemoglobin (g/dL)14.511.5
Platelet Count (x10^3)300400

Histopathological Findings

Histopathological examinations indicated increased liver weights and focal interstitial inflammation in the kidneys of treated rats, suggesting potential organ-specific toxicity at higher doses .

Q & A

Q. How should researchers design a subchronic toxicity study for 2-(Menthoxy)ethanol in rodent models?

  • Use a dose-ranging approach (e.g., 0, 15, 60, 250 mg/kg/day) administered via oral gavage with a vehicle like corn oil. Monitor body weight, hematological parameters (hemoglobin, platelet count), and organ histopathology (liver, kidneys) over 13 weeks. Include sex-specific analyses, as male rats may show α2u-globulin nephropathy, a species-specific artifact .

Advanced Research Questions

Q. How can gender-specific toxicity data discrepancies be addressed in 2-(Menthoxy)ethanol studies?

  • Male rats often exhibit kidney lesions (e.g., eosinophilic granules, tubular mineralization) linked to α2u-globulin accumulation, which is irrelevant to humans. To validate findings, supplement rodent studies with in vitro human renal cell models or alternative species (e.g., guinea pigs) lacking this protein. Histochemical staining (e.g., PAS) can differentiate species-specific pathologies .

Q. What methodological considerations ensure accurate interpretation of hematological changes in toxicity studies?

  • Control for vehicle effects: Corn oil used in gavage can alter lipid metabolism, indirectly affecting parameters like platelet counts. Include vehicle-only control groups and use paired statistical tests (e.g., ANOVA with Tukey post-hoc) to isolate compound-specific effects. Replicate findings across multiple dosing regimens to rule out transient artifacts .

Q. How should researchers mitigate environmental exposure risks during large-scale experiments with 2-(Menthoxy)ethanol?

  • Conduct lifecycle assessments (LCAs) to evaluate biodegradability and bioaccumulation potential. Use closed-system reactors to prevent atmospheric release, and employ adsorption techniques (e.g., activated carbon filters) in waste streams. Monitor aquatic toxicity via Daphnia magna assays, as glycol ether derivatives are known to disrupt aquatic ecosystems .

Q. What strategies resolve contradictions between in vivo toxicity data and human risk assessments?

  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent data to humans, accounting for metabolic differences (e.g., cytochrome P450 activity). Validate models with in vitro hepatocyte metabolism studies. For α2u-globulin-related findings, explicitly exclude them from hazard classifications per OECD guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Menthoxy)ethanol
Reactant of Route 2
Reactant of Route 2
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